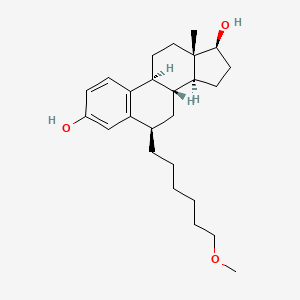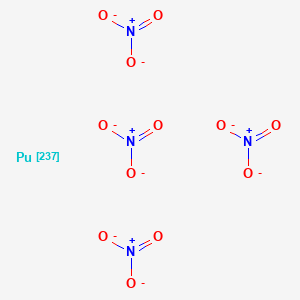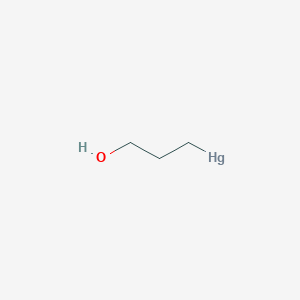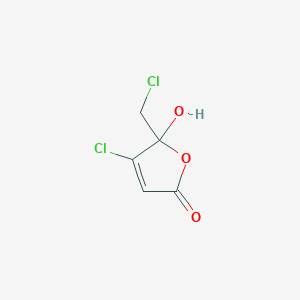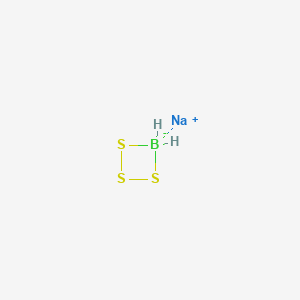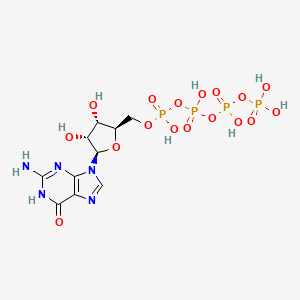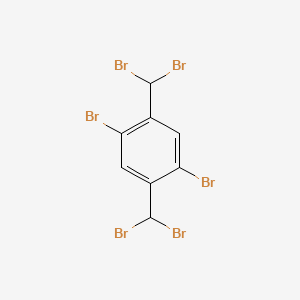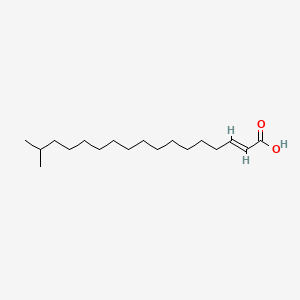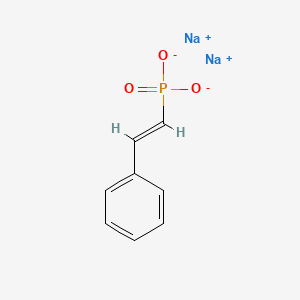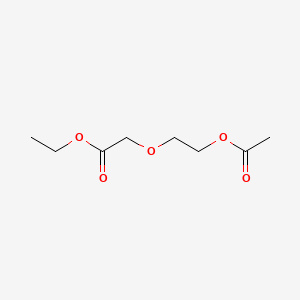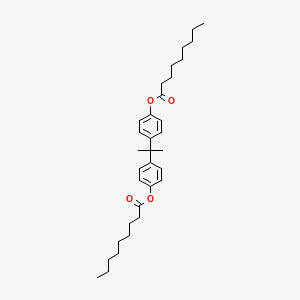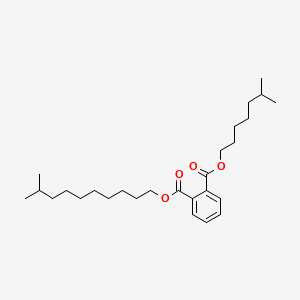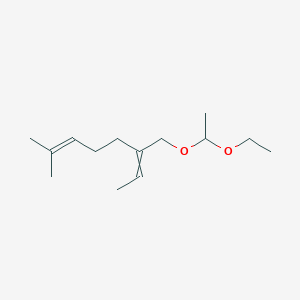
3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene is an organic compound with the molecular formula C14H26O2. This compound is characterized by its unique structure, which includes an ethoxyethoxy group attached to a dimethylocta-2,6-diene backbone. It is often used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene typically involves the reaction of 3,7-dimethylocta-2,6-diene with ethyl vinyl ether in the presence of an acid catalyst such as pyridinium p-toluenesulfonate. The reaction is carried out in a solvent like dichloromethane at room temperature. The resulting product is then purified through distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Sodium hydride in dimethylformamide at room temperature.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted ethers and alcohols.
Wissenschaftliche Forschungsanwendungen
3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene involves its interaction with various molecular targets. The ethoxyethoxy group can undergo hydrolysis to form reactive intermediates that interact with enzymes and other proteins. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hexene, 1-(1-ethoxyethoxy)-, (Z)-: Similar structure but with a shorter carbon chain.
Methyl N-[3-(1-ethoxyethoxy)thiophen-2-yl]carbamimidothioate: Contains a thiophene ring instead of a diene structure.
Uniqueness
3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene is unique due to its specific combination of an ethoxyethoxy group with a dimethylocta-2,6-diene backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
93963-20-3 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
6-(1-ethoxyethoxymethyl)-2-methylocta-2,6-diene |
InChI |
InChI=1S/C14H26O2/c1-6-14(10-8-9-12(3)4)11-16-13(5)15-7-2/h6,9,13H,7-8,10-11H2,1-5H3 |
InChI-Schlüssel |
JDWDNOCLJCCJFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OCC(=CC)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


